molecular formula C12H13N3O3S B2663270 N-(2-methoxypyrimidin-5-yl)-4-methylbenzenesulfonamide CAS No. 1795431-06-9

N-(2-methoxypyrimidin-5-yl)-4-methylbenzenesulfonamide

Cat. No.: B2663270
CAS No.: 1795431-06-9
M. Wt: 279.31
InChI Key: REAAJLJXXSBGDD-UHFFFAOYSA-N
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Description

“N-(2-methoxypyrimidin-5-yl)-4-methylbenzenesulfonamide” is a complex organic compound. It contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also has a methoxy group (-OCH3) attached to the pyrimidine ring, a sulfonamide group (-SO2NH2) and a methyl group (-CH3) attached to a benzene ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrimidine and benzene rings, the methoxy group, and the sulfonamide group. The exact structure would depend on the specific locations of these groups on the rings .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the pyrimidine ring might undergo reactions at the nitrogen atoms, the methoxy group could be susceptible to reactions involving the breaking of the C-O bond, and the sulfonamide group could participate in reactions involving the S-N or S=O bonds .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors influencing these properties could include the size and shape of the molecule, the presence and position of the various functional groups, and the overall charge distribution within the molecule .

Scientific Research Applications

Quantum Chemical and Molecular Dynamics Simulation Studies

Research has utilized quantum chemical calculations and molecular dynamics simulations to predict the inhibition efficiencies of sulfonamide derivatives, including those structurally similar to N-(2-methoxypyrimidin-5-yl)-4-methylbenzenesulfonamide. These studies focus on understanding the adsorption behaviors and corrosion inhibition properties on metal surfaces, demonstrating their potential in corrosion prevention technologies (Kaya et al., 2016).

Antitumor Applications

Sulfonamide derivatives have been evaluated for their antitumor properties through cell-based screens and flow cytometric analysis. Some compounds, including those with a benzenesulfonamide moiety, have shown potential as cell cycle inhibitors and are being explored for clinical applications in cancer therapy (Owa et al., 2002).

Photodynamic Therapy

Novel zinc phthalocyanine compounds substituted with benzenesulfonamide derivatives have been synthesized and characterized for their photophysical and photochemical properties. These compounds exhibit promising features as photosensitizers in photodynamic therapy, a treatment modality for cancer, due to their high singlet oxygen quantum yield and photostability (Pişkin et al., 2020).

Enzyme Inhibition and Therapeutic Agents

Sulfonamide derivatives have been investigated for their inhibitory effects on enzymes such as acetylcholinesterase, with potential implications for treating diseases like Alzheimer’s. These studies include the synthesis, characterization, and evaluation of enzyme inhibitory activities, providing insights into the therapeutic potential of these compounds (Abbasi et al., 2018).

Catalysis in Organic Synthesis

Sulfonamide complexes have been explored for their catalytic efficiency in organic synthesis processes, such as alcohol oxidation. These studies highlight the role of sulfonamide derivatives in enhancing selectivity and efficiency in catalytic reactions, potentially useful in industrial and pharmaceutical synthesis (Hazra et al., 2015).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and adherence to safe laboratory practices .

Future Directions

The future research directions for this compound could be vast, depending on its biological activity. It could be explored for potential medicinal applications, particularly if it shows activity against biological targets of interest .

Properties

IUPAC Name

N-(2-methoxypyrimidin-5-yl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S/c1-9-3-5-11(6-4-9)19(16,17)15-10-7-13-12(18-2)14-8-10/h3-8,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REAAJLJXXSBGDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CN=C(N=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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